(Bicyclo[2.2.1]hept-2-yl)methyl acetate
Overview
Description
(Bicyclo[22It consists of a seven-membered ring and a five-membered ring fused together, with a methyl group and an acetate group attached to the seven-membered ring. This compound is widely used as a chemical reagent in organic synthesis due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Bicyclo[2.2.1]hept-2-yl)methyl acetate can be synthesized via several methods:
Reaction of norbornene with methyl iodide in the presence of a base: This method involves the reaction of norbornene with methyl iodide, using a base to facilitate the reaction.
Reaction of norbornene with diazomethane: This method involves the reaction of norbornene with diazomethane to form the desired compound.
Reaction of norbornene with acetyl chloride and aluminum chloride: This method involves the reaction of norbornene with acetyl chloride in the presence of aluminum chloride as a catalyst.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using one of the aforementioned methods. The purity of the synthesized compound can be analyzed using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]hept-2-yl)methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form norbornene when reacted with strong reducing agents.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is norbornene.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
(Bicyclo[2.2.1]hept-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of organic semiconductors and photovoltaic materials.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in polymer chemistry and material science.
Mechanism of Action
The mechanism by which (Bicyclo[2.2.1]hept-2-yl)methyl acetate exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis. The specific molecular targets and pathways involved depend on the context of its application, such as drug synthesis or material science.
Comparison with Similar Compounds
Similar Compounds
Norbornene: A bicyclic compound with a similar structure but lacking the acetate group.
Norbornane: A saturated bicyclic compound with a similar structure but lacking the methyl and acetate groups.
Uniqueness
(Bicyclo[2.2.1]hept-2-yl)methyl acetate is unique due to the presence of both a methyl group and an acetate group attached to the seven-membered ring. This unique structure imparts specific chemical properties that make it valuable in various applications, such as organic synthesis and material science.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(11)12-6-10-5-8-2-3-9(10)4-8/h8-10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHMYWBHPUEEDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC2CCC1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886031 | |
Record name | Bicyclo[2.2.1]heptane-2-methanol, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53075-46-0 | |
Record name | Bicyclo[2.2.1]heptane-2-methanol, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53075-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptane-2-methanol, 2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053075460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]heptane-2-methanol, 2-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[2.2.1]heptane-2-methanol, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (bicyclo[2.2.1]hept-2-yl)methyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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